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Compound of Interest

Compound Name: (1H-Pyrazol-3-yl)methanol

Cat. No.: B1335596 Get Quote

An In-depth Technical Guide to (1H-Pyrazol-3-
yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Abstract
(1H-Pyrazol-3-yl)methanol is a heterocyclic alcohol containing a pyrazole moiety. The

pyrazole ring is a significant pharmacophore in modern drug discovery, featured in a range of

approved therapeutic agents. This document provides a comprehensive overview of the known

physical and chemical properties of (1H-Pyrazol-3-yl)methanol, detailed experimental

protocols for its synthesis and purification, and an exploration of the biological relevance of the

pyrazole scaffold, exemplified by the mechanism of action of the selective COX-2 inhibitor,

Celecoxib.

Physicochemical Properties
The physical and chemical properties of (1H-Pyrazol-3-yl)methanol are summarized below.

Data has been compiled from various chemical databases and literature sources.
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Property Value Reference

Molecular Formula C₄H₆N₂O [1]

Molecular Weight 98.10 g/mol [1]

CAS Number 23585-49-1 [1]

IUPAC Name (1H-Pyrazol-3-yl)methanol [1]

Appearance
Buttery solid / Solid-Liquid

Mixture

Boiling Point 326.8 °C at 760 mmHg

Flash Point 151.5 °C

Melting Point
Not definitively reported; some

sources indicate "N/A"

Calculated LogP -0.6 [1]

Topological Polar Surface Area 48.9 Å² [1]

Spectroscopic Data
While specific, detailed spectra for (1H-Pyrazol-3-yl)methanol are not readily available in

public repositories, the expected spectroscopic features can be inferred from the known

characteristics of its constituent functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

¹H NMR:

Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0

ppm), likely appearing as doublets or multiplets depending on the solvent and

concentration.

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the hydroxyl proton) in the

upfield region (typically δ 4.5-5.0 ppm).
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on

solvent, concentration, and temperature.

NH Proton: A broad singlet, also variable in chemical shift.

¹³C NMR:

Pyrazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ

100-150 ppm).

Methylene Carbon (-CH₂-): A signal in the aliphatic region (typically δ 55-65 ppm).

2.2. Infrared (IR) Spectroscopy (Expected)

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹,

characteristic of the hydroxyl group and indicative of hydrogen bonding.[2]

N-H Stretch: A moderate absorption band around 3100-3500 cm⁻¹.

C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the

pyrazole ring.[2]

C-H Stretch (sp³): Absorptions below 3000 cm⁻¹ for the methylene C-H bonds.[2]

C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the

pyrazole ring.[3]

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region for the primary alcohol.

2.3. Mass Spectrometry (MS)

A reported LC-MS analysis showed a fragment ion at m/z = 81.1, corresponding to the

parent molecule with the loss of a water molecule ([M+H - H₂O]⁺).

Experimental Protocols
3.1. Synthesis of (1H-Pyrazol-3-yl)methanol
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The following protocol describes the synthesis of (1H-Pyrazol-3-yl)methanol via the reduction

of 1H-pyrazole-3-carboxylic acid.

Materials:

1H-pyrazole-3-carboxylic acid

Aluminum (III) hydride (or a suitable precursor for its in situ generation)

Tetrahydrofuran (THF), anhydrous

10% Sodium hydroxide (NaOH) solution

Water

Celite

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

Under a nitrogen atmosphere, a solution of aluminum (III) hydride in anhydrous THF is

cooled to 0 °C in an ice bath with stirring.

1H-pyrazole-3-carboxylic acid is added portion-wise to the cooled solution.

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

The mixture is then heated to reflux and maintained overnight.

After the reaction is complete (monitored by TLC), the mixture is cooled back to 0 °C.

The reaction is quenched by the sequential and careful dropwise addition of water, followed

by 10% NaOH solution, and then again with water.
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The resulting slurry is stirred at 0 °C for 30 minutes.

The solid is removed by filtration through a pad of Celite, and the filter cake is washed with

THF.

The filtrate is concentrated under reduced pressure to remove the solvent.

The resulting crude residue is purified by silica gel column chromatography using an eluent

of ethyl acetate/hexane (e.g., 1:2 v/v) to afford the final product.

3.2. Experimental Workflow Diagram
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Synthesis and Purification of (1H-Pyrazol-3-yl)methanol

Synthesis

Purification

Start: 1H-pyrazole-3-carboxylic acid in THF

Reduction with AlH3 at 0°C to reflux

1. Add starting material

Quench with H2O and NaOH at 0°C

2. Cool and quench

Filter through Celite

3. Work-up

Concentrate filtrate

4. Remove solids

Silica Gel Column Chromatography
(EtOAc/Hexane)

5. Isolate crude product

Final Product:
(1H-Pyrazol-3-yl)methanol

6. Purify
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Mechanism of Action of Celecoxib (A Pyrazole Derivative)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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